1,2,3,4-Tetrahydro-7-methoxy-1-naphthalenol 1-Acetate
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Overview
Description
“1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” is a chemical compound with the molecular formula C13H16O3 . It is also known as AgoMelatine IMp.II .
Synthesis Analysis
The synthesis of this compound has been mentioned in various research articles. For instance, a concise synthetic method involving a three-step approach and starting a commercially available tetralone precursor has been used to design a tetraline scaffold, which could be further elaborated into a compound library of agomelatine analogs .Molecular Structure Analysis
The molecular structure of “1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” can be represented as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 220.26434 .Chemical Reactions Analysis
While specific chemical reactions involving “1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” are not directly mentioned in the search results, related compounds such as “Naphthalene, 1,2,3,4-tetrahydro-” have been studied extensively. These studies include gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, Henry’s Law data, gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography .Scientific Research Applications
Synthesis and Crystallography : The compound has been synthesized and characterized using X-ray diffraction methods, revealing specific crystallographic parameters and contributing to the understanding of its molecular structure (Singh, 2013).
Chemistry of Adducts : Studies have shown that the compound can undergo reactions to form various adducts, including 1,4-dihydro-2-methoxy-1,4-epoxynaphthalenes and derivatives through acid-catalyzed hydrolysis, highlighting its potential in organic synthesis and chemical transformations (Baker et al., 1991).
Reactions with Other Compounds : The compound's ability to undergo condensation with other chemicals, such as citraconic anhydride and dimethyl-p-benzoquinone, has been explored. These reactions have significance in synthesizing compounds that resemble natural hormones (Sorkina, Zaretskaya, & Torgov, 1964).
Analytical Applications : The compound has been used as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its utility in analytical chemistry and pharmaceutical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Biological Evaluation : Research has been conducted on synthesizing structural analogs and evaluating their biological activities, such as antimicrobial properties, suggesting potential pharmaceutical applications (Sherekar, Kakade, & Padole, 2021).
Pharmacological Research : The compound and its derivatives have been studied for binding and activity at specific receptors, indicating potential relevance in pharmacology and drug discovery (Berardi et al., 2005).
Future Directions
Properties
IUPAC Name |
(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h6-8,13H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFAIFHKNBFADF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC2=C1C=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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